molecular formula C8H5BrN2 B095205 5-Bromo-1,7-naphthyridine CAS No. 17965-76-3

5-Bromo-1,7-naphthyridine

Cat. No.: B095205
CAS No.: 17965-76-3
M. Wt: 209.04 g/mol
InChI Key: WNFILKMJRFZJBF-UHFFFAOYSA-N
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Description

5-Bromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bromine atom attached to the fifth position of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The naphthyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-1,7-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with different substitution patterns and biological activities.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.

    1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.

Uniqueness: 5-Bromo-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFILKMJRFZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488374
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-76-3
Record name 5-Bromo-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,7-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 5-bromo-1,7-naphthyridine with potassium amide?

A1: this compound exhibits intriguing reactivity with potassium amide in liquid ammonia. Unlike simple aromatic substitution reactions, this interaction leads to a combination of tele-amination and Chichibabin reactions. [] The tele-amination occurs predominantly at position 8, yielding 8-amino-1,7-naphthyridine, while a smaller amount of 2-amino-1,7-naphthyridine is also formed. [] Additionally, the Chichibabin reaction results in the formation of 8-amino-5-bromo-1,7-naphthyridine. [] This diverse reactivity is attributed to the influence of the nitrogen atoms in the naphthyridine ring system on the electron density distribution.

Q2: How does the reactivity of this compound compare to that of 5-chloro-1,7-naphthyridine under similar conditions?

A2: Interestingly, the 5-chloro analog reacts at a significantly slower rate with potassium amide compared to this compound. [] While this compound undergoes both tele-amination and Chichibabin reactions, 5-chloro-1,7-naphthyridine primarily yields a small amount of 8-amino-5-chloro-1,7-naphthyridine via the Chichibabin pathway. [] This difference in reactivity highlights the influence of the halogen atom on the reaction pathway and kinetics.

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